

Early Clinical Trial Data for Tiflorex: A Technical Review

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Compound of Interest

Compound Name: Tiflorex

Cat. No.: B1673494

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DISCLAIMER: **Tiflorex** (formerly flutiorex) is a stimulant amphetamine that was under development as an appetite suppressant in the 1970s and appears to have been abandoned. The data presented herein is historical, derived from a limited number of early-phase clinical studies conducted in the 1970s. The level of detail in these studies does not meet modern clinical trial reporting standards. The mechanism of action was never fully elucidated.

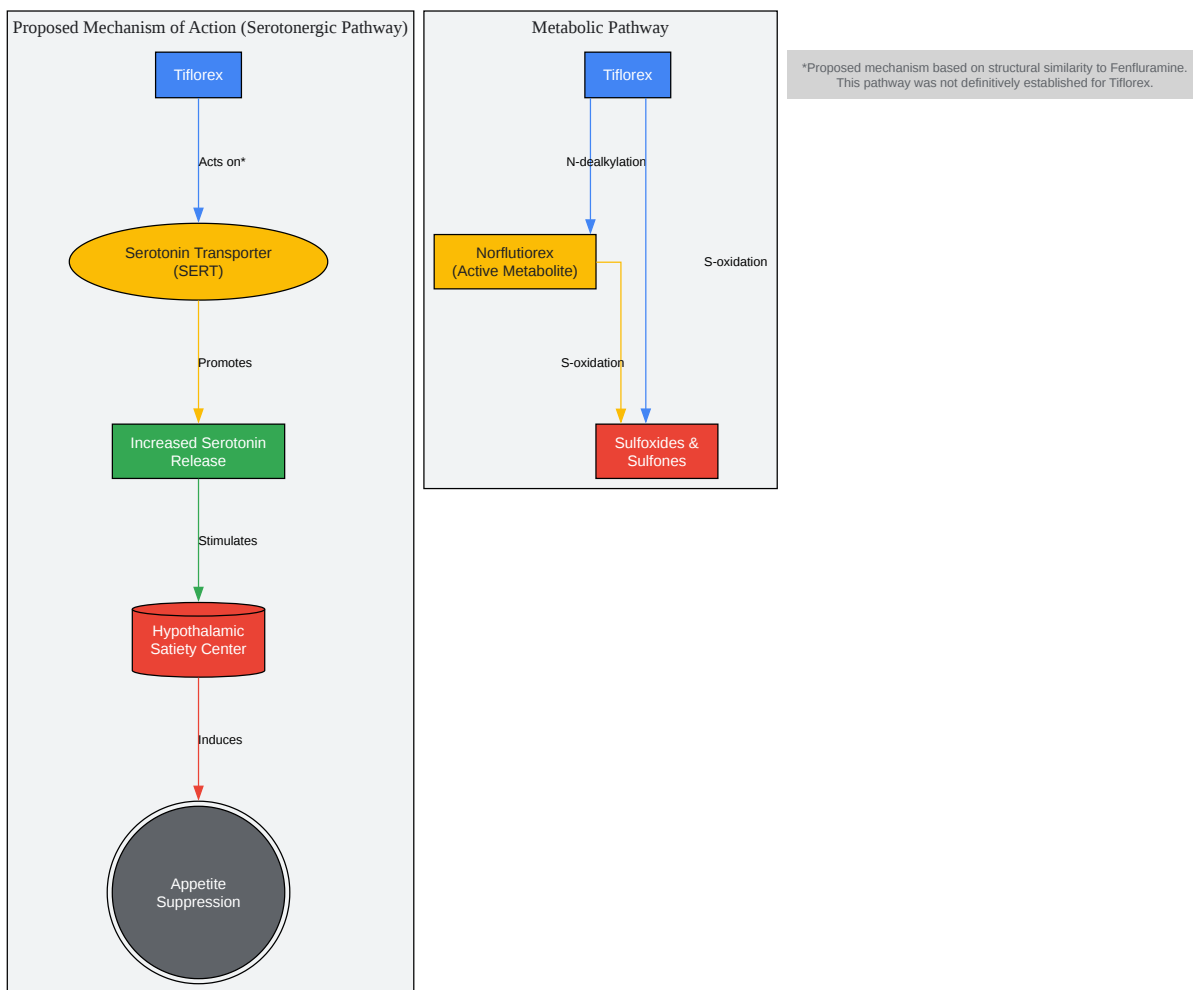
Introduction

Tiflorex, also known as flutiorex, is a structural analog of fenfluramine developed as an anorectic agent.^[1] It was investigated for its appetite-suppressing properties in the 1970s, reaching Phase II clinical trials.^[1] Studies from this era provide initial insights into its pharmacodynamics, safety, and pharmacokinetics in humans. This document synthesizes the available early clinical data to offer a technical overview for researchers and drug development professionals.

Proposed Mechanism of Action and Metabolism

While the specific molecular mechanism of **Tiflorex** was reportedly never fully studied, its structural similarity to fenfluramine suggests a likely serotonergic mode of action.^[1] Fenfluramine is known to act as a serotonin-releasing agent and agonist at various serotonin receptors, which increases serotonergic transmission in hypothalamic centers that regulate feeding behavior.^[1]

Pharmacokinetic studies in rats show that **Tiflorex** is metabolized via two primary routes: N-dealkylation to its active metabolite, norflutiorex, and S-oxidation.[2] Preliminary assessments in humans confirmed that **Tiflorex** is rapidly absorbed and de-ethylated to norflutiorex.[3]



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Caption: Proposed serotonergic mechanism and metabolic pathway of **Tiflorex**.

Experimental Protocols

Two key human trials provide the bulk of the available data. Both were double-blind, placebo-controlled studies involving a small number of healthy volunteers.

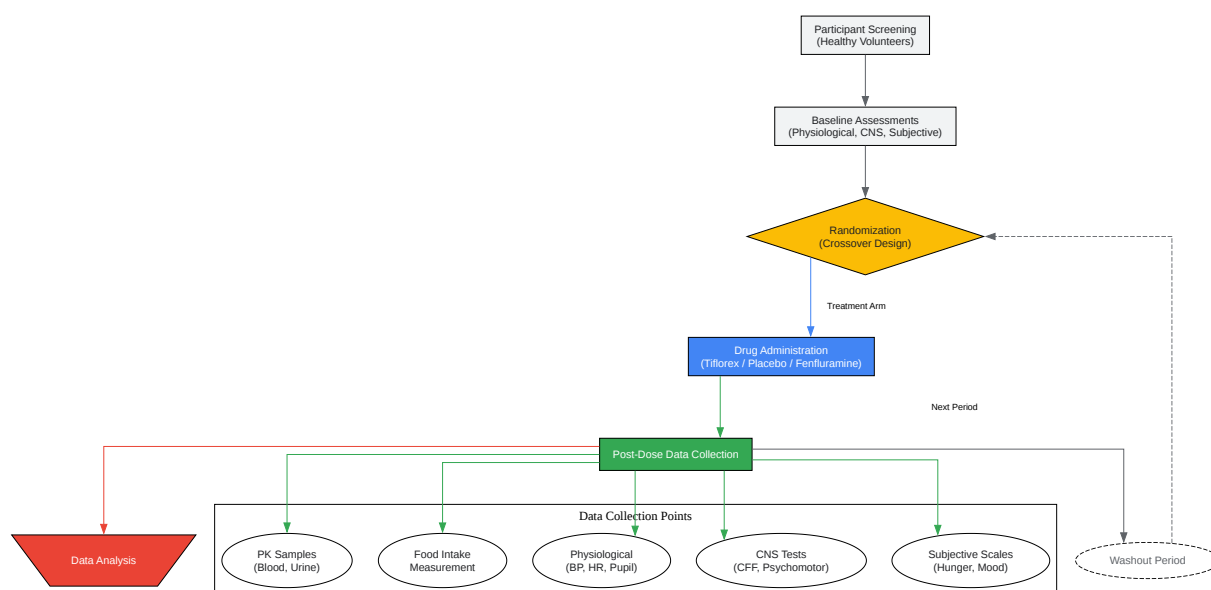
Preliminary Assessment of Flutiorex (Giudicelli et al., 1976)

- Study Design: A double-blind, crossover trial comparing single doses of flutiorex (**Tiflorex**), fenfluramine, and placebo.[3]
- Participants: Six healthy volunteers.[3]
- Interventions: Specific dosages were not detailed in the abstract.
- Outcome Measures:
 - Anorectic Effect: Food intake was measured.[3]
 - Sympathetic Nervous System: Assessed via systolic blood pressure and pupillary diameter (mydriasis).[3]
 - Central Nervous System (CNS): Evaluated using critical flicker fusion frequency and the pursuit rotor test for psychomotor coordination.[3]
 - Pharmacokinetics: Serial blood and urine levels of flutiorex and its metabolite norflutiorex were determined.[3]

Evaluation of Sustained-Release Tiflorex (TFX-SR) (Silverstone et al., 1979)

- Study Design: A two-phase, double-blind, placebo-controlled trial.[1][4]
- Participants: Six healthy female volunteers.[1][4]
- Intervention: A slow-release formulation of **Tiflorex** (TFX-SR).
- Outcome Measures:

- Phase I (Subjective Measures):
 - Hunger, arousal, and mood were assessed using visual analogue scales at intervals following administration.[\[1\]](#)[\[4\]](#)
- Phase II (Objective Measures):
 - Food intake was objectively measured.[\[1\]](#)[\[4\]](#)
 - Physiological effects including pupil diameter, pulse rate, and blood pressure were recorded.[\[1\]](#)[\[4\]](#)
 - CNS effects were measured via critical flicker fusion and psychomotor performance tests.[\[1\]](#)[\[4\]](#)



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Caption: Generalized workflow for the early **Tiflorex** clinical trials.

Clinical Trial Data

The quantitative data from these early trials are limited. The findings are summarized below.

Pharmacodynamic Effects

Parameter	Tiflorex Formulation	Result	Reference
Anorectic Effect	Standard	Significant anorectic effect; approx. 2x more potent than fenfluramine.	[3]
TFX-SR	Significant reduction in subjective hunger 5-7 hours post-administration.	[1][4]	
TFX-SR	Significant reduction in objective food intake.	[1][4]	
Cardiovascular	Standard	Rise in systolic blood pressure.	[3]
TFX-SR	No effect on pulse rate or blood pressure.	[1][4]	
Autonomic	Standard & TFX-SR	Produced marked mydriasis (pupil dilation).	[1][3][4]
CNS Effects	Standard	CNS stimulant; increased critical flicker frequency.	[3]
Standard	No influence on psychomotor coordination.	[3]	
TFX-SR	No evidence of CNS stimulation; no influence on critical flicker fusion or	[1][4]	

psychomotor
performance.

TFX-SR

Reduction in
subjective arousal [\[1\]](#)[\[4\]](#)
observed at 3 hours.

Safety and Tolerability (TFX-SR)

The study on the sustained-release formulation reported the following adverse effects compared to placebo.[\[1\]](#)[\[4\]](#)

Adverse Event	TFX-SR (n=12 exposures)	Placebo (n=12 exposures)
Headache	More frequent (7 of 12)	Less frequent
Sleep Disturbance	Slight disturbance reported	Not specified
Total Side Effects	11 occasions	5 occasions

Pharmacokinetic Profile

Human pharmacokinetic data is primarily descriptive.

Parameter	Finding	Reference
Absorption	Rapidly absorbed.	[3]
Metabolism	Rapidly N-deethylated to its metabolite, norflutorex.	[3]
Distribution	Accumulates in large quantities in the tissues.	[3]
Excretion	Tiflorex and norflutorex are excreted in very small quantities in the urine.	[3]
Metabolite Kinetics	Blood levels of norflutorex appear to remain elevated longer than those of the parent drug.	[3]

Note: More detailed pharmacokinetic parameters ($T_{1/2}$, C_{max} , AUC) are available from rat studies but are not included here as they may not be representative of human kinetics.[2]

Conclusion

Early clinical data for **Tiflorex**, developed in the 1970s, demonstrate that it possessed a significant appetite-suppressant effect, reported to be approximately twice as potent as fenfluramine.[3] The sustained-release formulation (TFX-SR) showed efficacy in reducing both subjective hunger and objective food intake with a different side effect profile than the standard formulation, notably lacking effects on heart rate and blood pressure.[1][4] However, it caused a higher incidence of headaches than placebo.[1][4] The drug was rapidly absorbed and converted to its active metabolite, norflutorex.[3] The development of **Tiflorex** was ultimately abandoned, and the limited and dated nature of the available data precludes a complete understanding of its clinical profile by modern standards.

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